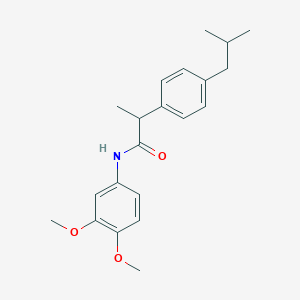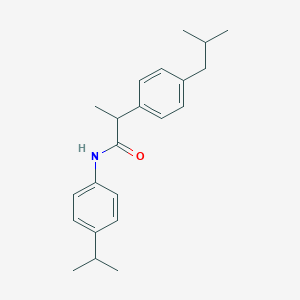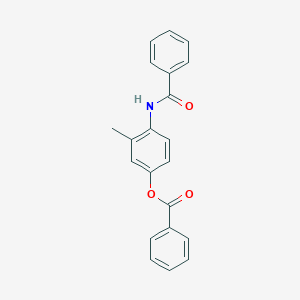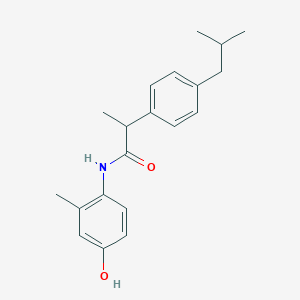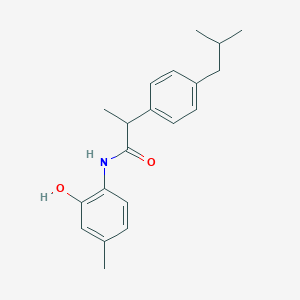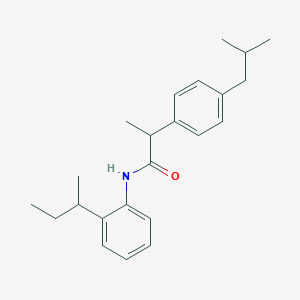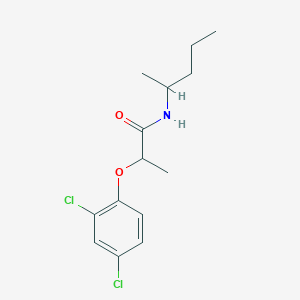
2-(2,4-dichlorophenoxy)-N-(1-methylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(1-methylbutyl)propanamide, commonly known as Butralin, is a selective herbicide that is used for controlling the growth of broadleaf weeds in various crops. It was first introduced in the market in the 1970s and has since been widely used in agriculture.
Mechanism of Action
The mechanism of action of Butralin involves the inhibition of cell division in the roots of weeds. It interferes with the synthesis of nucleic acids and proteins, which are essential for cell division. This leads to the inhibition of root growth and ultimately the death of the weed.
Biochemical and Physiological Effects:
Butralin has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. Butralin has also been found to have a short half-life in soil, which reduces the risk of accumulation and persistence in the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of Butralin is its selectivity towards broadleaf weeds, which makes it an effective herbicide in crops. However, its effectiveness can be reduced in soils with high organic matter content. In addition, its mode of action can be affected by environmental factors such as temperature and moisture.
Future Directions
There are several areas of future research for Butralin. One potential area is the development of new formulations that can improve its effectiveness in soils with high organic matter content. Another area is the study of its potential use as a growth regulator in plants. Additionally, there is a need for further research on its potential environmental impacts, particularly on aquatic organisms.
Conclusion:
In conclusion, Butralin is a selective herbicide that has been widely used in agriculture for controlling broadleaf weeds. Its synthesis process is relatively straightforward, and it has been extensively studied for its herbicidal properties. While it has minimal toxicity to mammals and birds, caution should be exercised when using it near water bodies. There are several areas of future research for Butralin, including the development of new formulations and the study of its potential use as a growth regulator in plants.
Synthesis Methods
The synthesis of Butralin involves the reaction of 2,4-dichlorophenoxyacetic acid with 1-methylbutanol in the presence of a catalyst. The resulting intermediate is then reacted with propanoyl chloride to obtain Butralin. The synthesis process is relatively straightforward and can be carried out on a large scale.
Scientific Research Applications
Butralin has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of broadleaf weeds. It has been used in various crops such as soybean, cotton, and corn, among others. In addition to its herbicidal properties, Butralin has also been studied for its potential use as a growth regulator in plants.
properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-4-5-9(2)17-14(18)10(3)19-13-7-6-11(15)8-12(13)16/h6-10H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
HQPJVGJCWARKBZ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




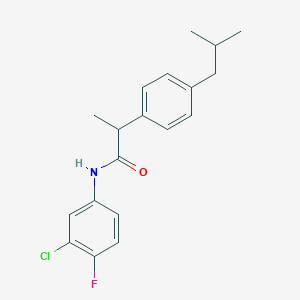
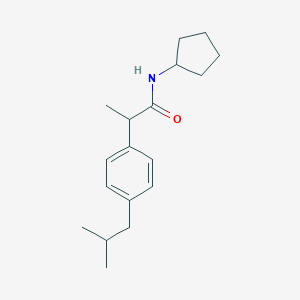


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
